3,4-二苯基-1H-吡咯

描述

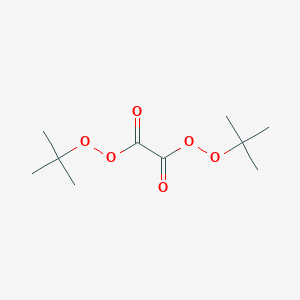

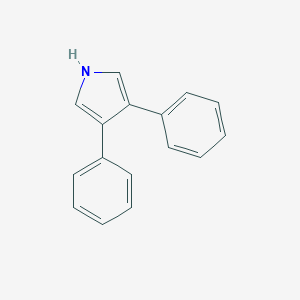

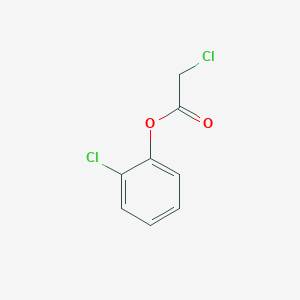

3,4-Diphenyl-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 3,4-diphenyl-1H-pyrrole includes phenyl groups attached to the 3rd and 4th positions of the pyrrole ring, which can influence its electronic and physical properties.

Synthesis Analysis

The synthesis of substituted pyrroles, including those with diphenyl groups, often involves multistep reactions. For instance, 3,4-bis(trimethylsilyl)-1H-pyrrole serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles through regiospecific halogenation and cross-coupling reactions such as Sonogashira and Suzuki couplings . Another method for synthesizing bisthiolated pyrroles, which are structurally related to diphenylpyrroles, uses AlCl3-catalyzed thiolation/cyclization of homopropargylic azides . These methods highlight the synthetic versatility in accessing variously substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was characterized using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to predict the optimal molecular structure and to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. Electrophilic aromatic substitution and nucleophilic transformations are common for this class of compounds . The presence of diphenyl groups can influence the reactivity and the types of reactions that the pyrrole compound can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylpyrrole derivatives can be significantly altered by the substituents on the pyrrole ring. For instance, the introduction of bisthio groups can improve the electronic properties of pyrrole-based semiconductors . The photophysical properties of pyrrolo[3,2-b]pyrrole derivatives, which are structurally related to 3,4-diphenyl-1H-pyrrole, show weak luminescence and the presence of a long-lived low energy state . Additionally, the anti-corrosion activity of certain pyrrole derivatives has been evaluated, indicating potential applications in material science .

科学研究应用

Photoluminescence and Material Science

可溶性衍生物3,6-二苯基-2,5-二氢-吡咯[3,4-c]吡咯-1,4-二酮,与3,4-二苯基-1H-吡咯相关的化合物,已经合成并研究了它们的吸收和荧光光谱。这些化合物在吸收方面表现出小的溶剂效应,而在荧光方面表现出中等正的溶剂效应,使它们在材料科学中具有潜在应用,特别是在荧光材料和有机电子学的发展中。这些化合物在多晶固态中的荧光波长跨越了可见光和近红外区域的广泛范围,表明它们在光电子器件中的潜在用途(Lun̆ák et al., 2011)。

Conjugated Polymers and Electronic Applications

一系列含有1,4-二氧-3,6-二苯基吡咯[3,4-c]吡咯单元的π-共轭聚合物和共聚物已经开发用于潜在的电子应用。这些聚合物是使用钯催化的芳基-芳基偶联反应合成的,并表现出强烈的光致发光,使它们适用于电子器件,如有机发光二极管(OLED)和太阳能电池。它们良好的溶解性和加工性进一步增强了它们在电子行业中的适用性(Beyerlein & Tieke, 2000)。

Chemical Synthesis and Reactivity

已经探索了与3,4-二苯基-1H-吡咯密切相关的1,4-二酮吡咯[3,4-c]吡咯的化学反应性和合成途径,揭示了这类化合物的形成和转化的重要见解。这些研究为开发新的合成方法和理解吡咯基化合物的反应性提供了基础,这对于设计新材料和药物至关重要(Iqbal et al., 2010)。

Semiconducting Properties and Thin Film Applications

对与3,4-二苯基-1H-吡咯结构相似的吡咯[3,2-b]吡咯-1,4-二酮衍生物的合成和性质进行的研究表明它们作为半导体材料的潜力。这些化合物在薄膜中使用时表现出有希望的结构有序性和电子性能,使它们适用于有机电子学和薄膜晶体管的应用(Gendron et al., 2014)。

未来方向

属性

IUPAC Name |

3,4-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLWDGXYMKCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492638 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diphenyl-1H-pyrrole | |

CAS RN |

1632-48-0 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)